7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
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Overview
Description
7,8-Dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound characterized by a unique structure where a chromene moiety is fused with a cyclohexane ring
Mechanism of Action
Target of Action
The primary targets of 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are the EGFR and B-RAF kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes. For instance, the compound has been found to inhibit tubulin polymerization, a process essential for cell division .
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. By inhibiting EGFR and B-RAF kinases, the compound disrupts the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation . The downstream effects include reduced cell proliferation and potential induction of cell death .
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and potential induction of apoptosis . This is primarily due to the disruption of normal cell signaling pathways, leading to an inability of the cell to properly regulate its growth and division .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy can be influenced by the genetic makeup of the individual, as genetic variations can affect the expression and function of the target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the use of allylation, Claisen rearrangement, Kabbe condensation, and Ring Closing Metathesis (RCM) as key steps . These reactions are carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7,8-Dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is explored for its use in materials science, particularly in the development of novel polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diphenyl-3,7-dihydroxy-4H,6H-pyrano[3,2-g]-chromene-4,6-dione
- 4,7-Dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-2,6-dione
Uniqueness
Compared to similar compounds, 7,8-dihydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,8-dihydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-10-5-4-9-11(16)8-14(6-2-1-3-7-14)18-13(9)12(10)17/h4-5,15,17H,1-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZPJQXETDFJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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